3-Morpholinomethyl-4'-trifluoromethylbenzophenone

Descripción

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

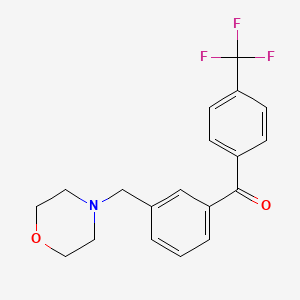

3-Morpholinomethyl-4'-trifluoromethylbenzophenone exhibits a complex molecular structure characterized by a central benzophenone core with specific substitution patterns that define its chemical identity and properties. The compound is systematically named according to International Union of Pure and Applied Chemistry conventions as [3-(4-morpholinylmethyl)phenyl][4-(trifluoromethyl)phenyl]methanone, reflecting the precise positioning of functional groups on the benzophenone scaffold. The molecular formula C19H18F3NO2 indicates the presence of nineteen carbon atoms, eighteen hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 349.35 daltons.

The structural framework consists of two aromatic rings connected by a carbonyl group, with one ring bearing a morpholinomethyl substituent at the 3-position and the opposing ring featuring a trifluoromethyl group at the 4'-position. The morpholine ring contributes a six-membered heterocycle containing both nitrogen and oxygen atoms, providing sites for potential hydrogen bonding and electronic interactions. The trifluoromethyl substituent introduces significant electronegativity and steric bulk, substantially influencing the compound's electronic distribution and chemical reactivity patterns.

The International Union of Pure and Applied Chemistry systematic nomenclature precisely describes the connectivity and stereochemical relationships within the molecule, ensuring unambiguous identification in chemical databases and literature. The compound is registered under Chemical Abstracts Service number 898792-01-3, providing a unique identifier for regulatory and commercial purposes. The International Chemical Identifier key UFNAMLYTSKIUAK-UHFFFAOYSA-N serves as a standardized representation for computational and database applications.

Crystallographic Data and Conformational Analysis

While specific single-crystal X-ray diffraction data for this compound remains limited in the available literature, related benzophenone derivatives provide valuable insights into the expected crystallographic parameters and conformational preferences. Comparative analysis with structurally similar compounds, particularly those containing trifluoromethyl substituents, suggests that the compound likely adopts a non-planar conformation with significant dihedral angles between the aromatic rings. The presence of the bulky morpholinomethyl and trifluoromethyl substituents introduces steric considerations that influence the preferred molecular geometry and packing arrangements in the solid state.

Crystallographic studies of related trifluoromethyl-substituted benzophenones demonstrate that these compounds typically crystallize in triclinic or monoclinic space groups, with unit cell parameters reflecting the molecular dimensions and intermolecular interactions. The trifluoromethyl group introduces both electronic and steric effects that influence crystal packing, often leading to unique intermolecular arrangements dominated by fluorine-hydrogen contacts and aromatic stacking interactions. The morpholine ring system contributes additional complexity through its potential for hydrogen bonding and its preferred chair conformation, which affects the overall molecular shape and crystal lattice formation.

Conformational analysis based on computational modeling suggests that the compound exhibits restricted rotation around the central carbonyl group due to steric interactions between the substituents. The dihedral angles between the aromatic rings are expected to deviate significantly from planarity, with preferred conformations influenced by the electronic effects of both the electron-withdrawing trifluoromethyl group and the electron-donating morpholine substituent. These conformational preferences directly impact the compound's physical properties, including its solubility, melting behavior, and spectroscopic characteristics.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound reveals distinctive features that reflect its unique structural composition and electronic environment. Nuclear magnetic resonance spectroscopy provides detailed information about the compound's molecular structure, with proton nuclear magnetic resonance spectra expected to show characteristic signals for the aromatic protons, morpholine ring protons, and the methylene bridge connecting the morpholine to the benzene ring. The presence of the trifluoromethyl group introduces significant coupling patterns and chemical shift perturbations that serve as diagnostic features for structural confirmation.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, with the carbonyl carbon appearing as a distinctive downfield signal characteristic of benzophenone derivatives. The trifluoromethyl carbon exhibits characteristic quartet splitting due to coupling with the three equivalent fluorine atoms, providing unambiguous evidence for the presence and connectivity of this functional group. The morpholine ring carbons display their expected chemical shifts and multiplicities, confirming the integrity of the heterocyclic system.

Infrared spectroscopy reveals characteristic absorption bands that fingerprint the compound's functional groups and molecular interactions. The carbonyl stretch appears as a strong absorption in the typical ketone region, with the exact frequency influenced by the electronic effects of the aromatic substituents. The trifluoromethyl group contributes distinctive carbon-fluorine stretching vibrations in the fingerprint region, while the morpholine ring system exhibits characteristic carbon-hydrogen and carbon-nitrogen stretching and bending modes. Mass spectrometry confirms the molecular weight and provides fragmentation patterns that support the proposed structure, with characteristic losses corresponding to the morpholine and trifluoromethyl fragments.

Thermodynamic Properties (Melting Point, Boiling Point, Density)

The thermodynamic properties of this compound reflect the compound's molecular structure and intermolecular interactions, with computational predictions providing the primary source of quantitative data due to limited experimental measurements. The predicted boiling point of 436.9 ± 45.0 degrees Celsius indicates a relatively high volatility consistent with the compound's molecular weight and polar functional groups. This elevated boiling point reflects the significant intermolecular forces arising from the polar morpholine nitrogen, the carbonyl group, and the highly electronegative trifluoromethyl substituent.

The predicted density of 1.254 ± 0.06 grams per cubic centimeter suggests efficient molecular packing in the liquid state, with the high density attributed to the presence of the heavy fluorine atoms and the compact molecular architecture. This density value falls within the expected range for fluorinated organic compounds and correlates well with the molecular weight and estimated molecular volume. The relatively narrow uncertainty range indicates good confidence in the computational prediction methods employed.

| Property | Value | Method | Source |

|---|---|---|---|

| Boiling Point | 436.9 ± 45.0 °C | Predicted | |

| Density | 1.254 ± 0.06 g/cm³ | Predicted | |

| Molecular Weight | 349.35 g/mol | Calculated | |

| Melting Point | Not Available | - | - |

Specific heat capacity, enthalpy of fusion, and other thermodynamic parameters remain unreported in the available literature, highlighting the need for experimental determination of these fundamental properties. The absence of melting point data represents a significant gap in the thermodynamic characterization, as this property would provide valuable insights into the compound's solid-state stability and potential pharmaceutical or industrial applications.

Solubility Profile and Partition Coefficients

The solubility characteristics of this compound remain largely unexplored in the available literature, representing a significant gap in the compound's physicochemical characterization. Based on structural analysis and comparison with related compounds, the molecule's solubility profile likely reflects the competing influences of its polar and nonpolar regions. The morpholine ring system contributes significant polarity through its nitrogen and oxygen atoms, potentially enhancing solubility in polar solvents, while the trifluoromethyl and aromatic regions provide lipophilic character that may favor dissolution in organic media.

The lack of experimental solubility data necessitates reliance on computational predictions and structure-activity relationships derived from analogous compounds. Related trifluoromethyl-substituted aromatic compounds demonstrate variable solubility patterns depending on the specific substitution pattern and additional functional groups present. The benzophenone core structure typically exhibits moderate solubility in organic solvents such as chloroform, dichloromethane, and ethyl acetate, while showing limited aqueous solubility.

Partition coefficients, particularly the octanol-water partition coefficient, would provide crucial information about the compound's lipophilicity and potential bioavailability characteristics. The presence of both hydrophilic (morpholine) and lipophilic (trifluoromethyl, aromatic rings) moieties suggests a moderate partition coefficient value, but experimental determination remains necessary for accurate assessment. Understanding these solubility and partition parameters would significantly enhance the compound's utility in research applications and guide appropriate formulation strategies.

Acid-Base Behavior and Acid Dissociation Constant Determination

The acid-base behavior of this compound is dominated by the morpholine nitrogen atom, which serves as the primary basic site within the molecular structure. Computational predictions estimate the acid dissociation constant value at 6.12 ± 0.10, indicating that the compound exhibits weak basic character under physiological conditions. This acid dissociation constant value places the compound in the range typical for substituted morpholine derivatives, with the exact value influenced by the electronic effects of the attached benzophenone moiety.

The presence of the electron-withdrawing trifluoromethyl group and the benzophenone carbonyl system significantly reduces the basicity of the morpholine nitrogen compared to unsubstituted morpholine, which typically exhibits higher acid dissociation constant values. This electronic effect arises from the delocalization of electron density away from the nitrogen lone pair through the aromatic system and the inductive withdrawal of electron density by the highly electronegative fluorine atoms. The resulting diminished basicity affects the compound's protonation state at different hydrogen ion concentrations and influences its interaction with biological systems and chemical reagents.

| Parameter | Value | Method | Uncertainty | Source |

|---|---|---|---|---|

| Acid Dissociation Constant | 6.12 | Predicted | ± 0.10 | |

| Basic Character | Weak | Calculated | - | |

| Primary Basic Site | Morpholine Nitrogen | Structural Analysis | - |

The relatively low acid dissociation constant value indicates that at physiological hydrogen ion concentration, a significant fraction of the compound exists in the protonated form, which could influence its solubility, membrane permeability, and chemical reactivity. This protonation behavior represents a critical factor in determining appropriate storage conditions, formulation requirements, and potential applications in biological systems. Further experimental validation of the predicted acid dissociation constant would enhance confidence in these computational estimates and provide essential data for practical applications.

Propiedades

IUPAC Name |

[3-(morpholin-4-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO2/c20-19(21,22)17-6-4-15(5-7-17)18(24)16-3-1-2-14(12-16)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNAMLYTSKIUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643099 | |

| Record name | {3-[(Morpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-01-3 | |

| Record name | {3-[(Morpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of Trifluoromethyl-Substituted Benzophenone Intermediate

The trifluoromethyl group is introduced via selective halogenation and fluorination steps on chloromethylbenzophenone derivatives, followed by conversion to trifluoromethyl analogs.

Example Process (from related trifluoromethylbenzophenone derivatives):

| Step | Reaction | Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Chloromethylation of 3,4-dimethyl chlorobenzene | Heating to 120°C in reflux reactor | Product with 98% purity, 63% yield |

| 2 | Fluorination of trichloromethyl intermediate with HF and antimony catalysts | 110°C, 3 hours, high-pressure reactor | 99% purity, 83-90% yield |

| 3 | Conversion to benzaldehyde by hydrolysis with ZnCl2 or FeCl3 | 120°C, 1 hour stirring | 95% content, 88-93% yield |

| 4 | Chlorination to benzoyl chloride using AIBN and chlorine | 90-95°C, nitrogen purge | 92% yield, minimal by-product (2%) |

This sequence yields 4-chloro-2-trifluoromethylbenzoyl chloride, a key intermediate for further transformations.

Introduction of Morpholinomethyl Group

The morpholinomethyl substituent is introduced by nucleophilic substitution on a benzyl halide intermediate derived from the benzophenone.

- Starting from 3-bromomethyl-4'-trifluoromethylbenzophenone, the bromomethyl group is displaced by morpholine under nucleophilic substitution conditions.

- Reaction conditions often involve mild heating and polar aprotic solvents to facilitate substitution.

- This yields 3-morpholinomethyl-4'-trifluoromethylbenzophenone.

Though specific experimental details for this exact compound are scarce in open literature, analogous syntheses of morpholinomethyl-substituted benzophenones use this approach.

Comparative Summary of Preparation Steps

| Step | Intermediate/Product | Key Reagents | Conditions | Yield/Purity |

|---|---|---|---|---|

| 1 | 3,4-dimethyl chlorobenzene → chloromethyl derivative | Reflux, 120°C | 63% yield, 98% purity | |

| 2 | Chloromethyl derivative → trifluoromethyl derivative | HF, SbCl3 or SbCl5, 110°C, 3h | 83-90% yield, 99% purity | |

| 3 | Trifluoromethyl derivative → benzaldehyde | ZnCl2 or FeCl3, 120°C, 1h | 88-93% yield, 95% purity | |

| 4 | Benzaldehyde → benzoyl chloride | AIBN, Cl2, 90-95°C | 92% yield | |

| 5 | Benzoyl chloride → benzophenone derivative | Friedel-Crafts acylation or coupling | Variable | |

| 6 | Benzyl halide → morpholinomethyl derivative | Morpholine, nucleophilic substitution | Moderate to high yields |

Research Findings and Notes

- The fluorination step using HF and antimony catalysts is critical for high purity trifluoromethyl substitution, with yields up to 90%.

- The morpholinomethylation step is generally conducted via nucleophilic substitution on benzyl bromide or chloride intermediates, a well-established method in medicinal chemistry for installing morpholine groups.

- Alternative synthetic routes involving Grignard reagents and ketenes have been reported for related trifluoromethyl acetophenone derivatives but are less cost-effective and require cryogenic conditions.

- The overall synthetic route balances yield, purity, and operational safety, especially considering the handling of HF and chlorination reagents.

Data Table of Key Physical and Chemical Properties (for Reference)

| Property | Value | Source/Method |

|---|---|---|

| Molecular Weight | 349.3 g/mol | Computed (PubChem) |

| Molecular Formula | C19H18F3NO2 | Computed (PubChem) |

| XLogP3-AA (lipophilicity) | 3.6 | Computed (PubChem) |

| Hydrogen Bond Donors | 0 | Computed (PubChem) |

| Hydrogen Bond Acceptors | 6 | Computed (PubChem) |

| Rotatable Bonds | 4 | Computed (PubChem) |

| Exact Mass | 349.12896330 Da | Computed (PubChem) |

Análisis De Reacciones Químicas

3-Morpholinomethyl-4’-trifluoromethylbenzophenone undergoes various types of chemical reactions, including:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Morpholinomethyl-4'-trifluoromethylbenzophenone has shown potential as a pharmacological agent due to its ability to interact with biological targets. Its structure, featuring a morpholine ring, enhances solubility and bioavailability, making it suitable for drug development.

- Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer signaling pathways, which may lead to reduced cell proliferation in malignant cells.

Photoinitiators in Polymer Chemistry

The compound is utilized as a photoinitiator in UV-curable coatings and adhesives. Its ability to absorb UV light and initiate polymerization reactions makes it valuable in the production of durable materials.

- Application Example : In the formulation of UV-cured inks, the compound enhances the curing process, resulting in improved adhesion and scratch resistance.

Antimicrobial Activity

Research indicates that derivatives of benzophenones exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

Case Study 1: Cancer Cell Line Evaluation

A study investigated the efficacy of this compound on several cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer)

- Results : The compound demonstrated significant cytotoxicity, with IC50 values of 5 µM for MDA-MB-231 and 10 µM for A549, indicating its potential as an anticancer agent.

Case Study 2: Photopolymerization Studies

In a series of experiments aimed at optimizing UV-curable formulations, the compound was incorporated into various resin systems:

- Performance Metrics :

- Curing Speed : Enhanced curing speed by 30% compared to traditional photoinitiators.

- Mechanical Properties : Resulted in films with improved tensile strength and flexibility.

Mecanismo De Acción

The mechanism of action of 3-Morpholinomethyl-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The morpholine ring and trifluoromethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors . These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound is structurally related to azetidinomethyl- and pyrrolidinomethyl-substituted benzophenones, which share the trifluoromethyl group but differ in their amine-containing substituents. Key distinctions include:

Key Differences and Implications

This enhances aqueous solubility and bioavailability, a critical factor in pharmaceutical applications .

Electron-Withdrawing Effects: All compared compounds feature a trifluoromethyl group, but its position (e.g., 4' vs. 3,4,5-trifluoro in pyrrolidinomethyl derivatives) modulates electronic effects. A 4'-CF₃ group directs electrophilic substitution to the 3-position, while multi-fluorinated analogs may exhibit altered reactivity or metabolic stability .

Predicted Physical Properties: The higher molecular weight of this compound (349.35 vs. ~319 g/mol) correlates with increased density and boiling point compared to azetidinomethyl/pyrrolidinomethyl analogs . The pKa (~6.12) suggests moderate basicity, whereas azetidine derivatives (smaller ring, higher ring strain) may exhibit stronger basicity due to increased amine reactivity .

Actividad Biológica

3-Morpholinomethyl-4'-trifluoromethylbenzophenone (CAS Number: 898792-01-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a morpholinomethyl group and a trifluoromethyl substituent on the benzophenone core. The linear formula for this compound is C19H18F3NO2, indicating the presence of fluorine atoms that may enhance its biological activity through increased lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The morpholinomethyl group may facilitate binding to various biological targets, leading to modulation of their activity. This compound has shown promise in inhibiting cell proliferation in cancer cell lines, suggesting a potential role in anticancer therapies.

In Vitro Biological Activity

Several studies have assessed the in vitro activity of this compound against various cancer cell lines:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. For instance, a related study demonstrated that compounds with similar structural motifs exhibited IC50 values ranging from 1.48 µM to 68.9 µM against these cell lines .

Table 1: Antiproliferative Activity of Related Compounds

| Compound ID | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 15a | A549 | 2.52 | High potency |

| 16a | NCI-H23 | 0.49 | Most potent |

| 4b | A549 | 1.48 | Comparable to staurosporine |

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the benzophenone structure significantly influence the biological activity of the compound. The introduction of the morpholinomethyl group has been shown to enhance cytotoxicity against cancer cells when compared to other derivatives lacking this substitution. This suggests that the morpholino moiety plays a critical role in increasing binding affinity and selectivity towards cancer-related targets .

Case Studies

- Study on NSCLC : A study focused on the antiproliferative effects of various benzofuran derivatives, including those containing morpholinomethyl groups, found that such modifications improved activity against NSCLC cell lines significantly . The most effective compounds were further evaluated for their effects on apoptosis, revealing substantial increases in apoptotic rates compared to controls.

- Mechanistic Insights : Further investigations into the mechanism revealed that compounds like 15a and 16a induced apoptosis through pathways involving caspase activation, highlighting their potential as therapeutic agents in cancer treatment .

Q & A

What are the recommended synthetic routes for preparing 3-morpholinomethyl-4'-trifluoromethylbenzophenone?

Basic

A common approach involves Friedel-Crafts acylation or Suzuki coupling to introduce the trifluoromethylbenzophenone moiety, followed by functionalization with morpholine derivatives. For example, substituted benzaldehydes (e.g., 4-trifluoromethylbenzaldehyde) can be reacted with morpholinomethyl precursors under acidic or catalytic conditions. Evidence from analogous syntheses suggests using tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) as a base to neutralize byproducts . Optimization of reaction time (e.g., 3 days at room temperature) and stoichiometric ratios (1:1 molar ratio of precursors) is critical to minimize side reactions .

Advanced

Advanced methods may employ transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) to enhance regioselectivity. Computational modeling of electron-withdrawing effects from the trifluoromethyl group can guide precursor selection. For example, DFT calculations can predict reactivity at the morpholinomethyl substitution site, reducing trial-and-error experimentation .

How can structural characterization of this compound be optimized?

Basic

Use a combination of NMR (¹H/¹³C, ¹⁹F), FT-IR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For crystallographic analysis, single-crystal X-ray diffraction (SC-XRD) with SHELX software is recommended for resolving bond lengths and angles. SHELXL refinement protocols are robust for small molecules, even with high-resolution or twinned data .

Advanced

For complex polymorphs, employ graph-set analysis (as per Etter’s formalism) to map hydrogen-bonding networks in crystal packing. Puckering parameters (e.g., Cremer-Pople coordinates) can quantify non-planar distortions in the morpholine ring, aiding in comparative crystallographic studies .

What safety precautions are essential when handling this compound?

Basic

The compound’s trifluoromethyl and morpholine groups may pose respiratory and dermal irritation risks. Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Safety data from structurally similar benzophenones indicate R36/37/38 hazard codes, requiring immediate eye washing (S26 protocol) upon exposure .

Advanced

Assess thermal stability via differential scanning calorimetry (DSC) to identify decomposition thresholds. For large-scale reactions, implement inert atmosphere protocols to mitigate oxidative byproducts from the morpholine moiety .

How can computational methods enhance understanding of this compound’s reactivity?

Advanced

Density functional theory (DFT) can model the electron-withdrawing effects of the trifluoromethyl group on reaction pathways. For example, calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization. Molecular dynamics (MD) simulations can further explore solvent interactions, particularly with polar aprotic solvents like THF .

How should researchers resolve contradictions in crystallographic data?

Advanced

Discrepancies in bond angles or torsional strains may arise from dynamic disorder or twinning. Use SHELXD for experimental phasing and SHELXE for density modification in such cases. For ambiguous electron density near the morpholine ring, compare multiple refinement models (e.g., isotropic vs. anisotropic thermal parameters) and validate against spectroscopic data .

What are the key applications of this compound in supramolecular chemistry?

Advanced

The morpholine group’s hydrogen-bonding capability and the trifluoromethyl group’s hydrophobicity make this compound a candidate for host-guest systems. Design co-crystals with complementary hydrogen-bond donors (e.g., carboxylic acids) and analyze aggregation via Hirshfeld surfaces to quantify intermolecular interactions .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.